5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and a tetrahydrothiopyran ring substituted with a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide typically involves multiple steps:
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Bromination of Nicotinamide: : The starting material, nicotinamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. This step introduces the bromine atom at the desired position on the nicotinamide ring.
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Formation of Tetrahydrothiopyran Ring: : The tetrahydrothiopyran ring is synthesized separately through a series of reactions involving thiol and epoxide intermediates. The thiol reacts with an epoxide to form the tetrahydrothiopyran ring, which is then functionalized with a hydroxyethoxy group.
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Coupling Reaction: : The brominated nicotinamide is then coupled with the functionalized tetrahydrothiopyran derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of the de-brominated nicotinamide derivative.
Substitution: Formation of substituted nicotinamide derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows it to be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.
Chemical Biology: It can serve as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nicotinamide moiety are crucial for binding to the active site of enzymes, potentially inhibiting their activity. The hydroxyethoxy group may enhance solubility and cellular uptake, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-methylnicotinamide: Lacks the tetrahydrothiopyran ring and hydroxyethoxy group, making it less complex.
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide: Similar structure but without the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide is unique due to the combination of the bromine atom, nicotinamide moiety, and the tetrahydrothiopyran ring with a hydroxyethoxy group. This unique structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanism of action
Biological Activity
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, supported by data tables and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C12H18BrN3O4S, with a molecular weight of 416.4 g/mol. The compound features a bromine atom and a hydroxyethoxy group attached to a tetrahydrothiopyran moiety, which is linked to a nicotinamide structure. This unique combination suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈BrN₃O₄S |
Molecular Weight | 416.4 g/mol |
CAS Number | 2309257-82-5 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydrothiopyran Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Hydroxyethoxy Group : This is done via etherification reactions.
- Coupling Reactions : The tetrahydrothiopyran derivative is coupled with the nicotinamide framework through nucleophilic substitution.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the tetrahydrothiopyran moiety possess efficacy against various bacterial strains, suggesting that this compound may also share similar properties.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of pro-inflammatory cytokines. A related study demonstrated that similar compounds selectively inhibit IL-1 signaling pathways, which could be beneficial in treating autoimmune diseases and inflammatory conditions .
Selectivity Towards Kinases
Recent findings suggest that compounds with similar structures may selectively inhibit IRAK family kinases, particularly IRAK-4. This selectivity can lead to reduced off-target effects and improved safety profiles in therapeutic applications .
Case Studies
- Case Study on Inflammatory Diseases : A study involving a related compound showed significant reductions in inflammatory markers in animal models of rheumatoid arthritis when treated with IRAK inhibitors, indicating potential therapeutic applications for this compound in similar contexts .
- Antimicrobial Activity Assessment : Laboratory tests on derivatives of tetrahydrothiopyran revealed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold.
Properties
IUPAC Name |
5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c15-12-7-11(8-16-9-12)13(19)17-10-14(20-4-3-18)1-5-21-6-2-14/h7-9,18H,1-6,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIZNGHBYVLEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC(=CN=C2)Br)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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